molecular formula C11H10BrNO2 B11851980 Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

Cat. No.: B11851980
M. Wt: 268.11 g/mol
InChI Key: RUSMTDFKXRYCLR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the indole ring. The resulting 7-bromo-3-methylindole is then reacted with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products

The major products formed from these reactions include various substituted indoles, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The bromine atom and ester group can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-indole-3-carboxylate
  • Methyl 7-chloro-3-methyl-1H-indole-5-carboxylate
  • Methyl 6-bromo-3-methyl-1H-indole-5-carboxylate

Uniqueness

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate is unique due to the specific position of the bromine atom and the methyl group on the indole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3

InChI Key

RUSMTDFKXRYCLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2Br)C(=O)OC

Origin of Product

United States

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